molecular formula C16H18N2O3S2 B2697008 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 954000-60-3

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2697008
CAS RN: 954000-60-3
M. Wt: 350.45
InChI Key: SOTCGHMZMOOYJT-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, also known as PTTS, is a compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. PTTS is a heterocyclic compound that contains a sulfonamide group, a thiophene ring, and a tetrahydroquinoline ring. The compound has shown promising results in preclinical studies, and researchers are exploring its potential as a therapeutic agent.

Scientific Research Applications

Inhibitors of Phenylethanolamine N-Methyltransferase

Research has explored derivatives of 1,2,3,4-tetrahydroisoquinoline, including structures related to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT). PNMT is an enzyme involved in the biosynthesis of epinephrine, making these compounds of interest in the study of cardiovascular diseases and stress response. The studies aim to understand the structure-activity relationship to optimize the inhibitory activity against PNMT, thereby providing insights into the design of new therapeutic agents (Blank et al., 1980).

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylates

Another application involves the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylates through the Pictet-Spengler reaction, a fundamental chemical reaction used in the construction of heterocyclic compounds. These compounds, including those structurally related to this compound, are of interest due to their potential pharmacological properties. The synthesis and functionalization of these compounds provide valuable insights into the development of new drugs with varied therapeutic effects (Silveira et al., 1999).

Antimicrobial Evaluation of Sulfonate Derivatives

Research has also been conducted on the antimicrobial properties of sulfonate derivatives, including those related to this compound. These studies focus on the synthesis and evaluation of novel sulfonate compounds for their potential as antimicrobial agents. The research aims to address the need for new antimicrobial drugs due to the rising resistance against current treatments. By exploring the antimicrobial activities of these compounds, researchers can identify promising candidates for further development into therapeutic agents (Fadda et al., 2016).

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-15(19)18-9-3-5-12-11-13(7-8-14(12)18)17-23(20,21)16-6-4-10-22-16/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTCGHMZMOOYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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